molecular formula C15H21BrClN5O B497301 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide CAS No. 957502-50-0

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide

Cat. No.: B497301
CAS No.: 957502-50-0
M. Wt: 402.72g/mol
InChI Key: IIZBPYRGDAQWTD-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes both bromo and chloro substituents on pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide typically involves the following steps:

    Formation of the pyrazole rings: The starting materials, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-chloro-3,5-dimethyl-1H-pyrazole, are synthesized through cyclization reactions involving appropriate precursors.

    Coupling reaction: The pyrazole derivatives are then coupled with a propanamide moiety through a series of condensation reactions, often using reagents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Halogen substituents on the pyrazole rings can be replaced through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is unique due to its dual halogen substitution on the pyrazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

957502-50-0

Molecular Formula

C15H21BrClN5O

Molecular Weight

402.72g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C15H21BrClN5O/c1-9-14(16)11(3)21(19-9)7-5-13(23)18-6-8-22-12(4)15(17)10(2)20-22/h5-8H2,1-4H3,(H,18,23)

InChI Key

IIZBPYRGDAQWTD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCNC(=O)CCN2C(=C(C(=N2)C)Br)C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCN2C(=C(C(=N2)C)Br)C)C)Cl

Origin of Product

United States

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